1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride 1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18026052
InChI: InChI=1S/C9H15NO3.ClH/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10;/h1-7H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68 g/mol

1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18026052

Molecular Formula: C9H16ClNO3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
IUPAC Name 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H15NO3.ClH/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10;/h1-7H2,(H,11,12);1H
Standard InChI Key HVRUGAALGPLTHN-UHFFFAOYSA-N
Canonical SMILES C1CC1(CN2CCOCC2)C(=O)O.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-[(morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride, reflects its three-dimensional architecture:

  • A cyclopropane ring (C3H6) forms the central scaffold, with one carbon atom bonded to both a carboxylic acid (–COOH) and a morpholine-containing methyl group (–CH2–N–(C2H4O)2).

  • The morpholine group (C4H9NO) is a six-membered heterocycle containing one nitrogen and one oxygen atom, conferring polarity and hydrogen-bonding capacity.

  • The hydrochloride salt enhances solubility in polar solvents, a common modification for pharmaceutical intermediates .

Molecular Formula: C9H14ClNO3
Molecular Weight: 235.67 g/mol (calculated from constituent atomic masses).

Comparative analysis with structurally related compounds reveals key distinctions:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
1-(Morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride C8H14ClNO3207.66Morpholine directly attached to cyclopropane
1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid C9H13NO4199.20Morpholine carbonyl substituent

The methylene (–CH2–) bridge in 1-[(morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride introduces conformational flexibility absent in analogs with direct morpholine-cyclopropane bonding .

Synthesis and Reaction Pathways

While no explicit synthesis route for this compound is documented in the provided sources, its preparation likely involves:

Cyclopropanation Strategies

Cyclopropane rings are typically formed via Simmons–Smith reactions or transition-metal-catalyzed couplings. For example, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid—a precursor in biphenyl synthesis—is generated using Pd(0)-catalyzed Suzuki-Miyaura cross-coupling . Adapting this method, a brominated cyclopropane intermediate could react with a morpholine-containing nucleophile.

Functional Group Installation

The morpholine-methyl group may be introduced through:

  • Mitsunobu Reaction: Coupling a hydroxyl-containing cyclopropane derivative with morpholine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Reductive Amination: Reacting a cyclopropane aldehyde with morpholine in the presence of NaBH3CN .

Post-synthesis, treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability .

Physicochemical Properties

Solubility and Stability

  • Solubility: Hydrochloride salts generally exhibit high solubility in water and polar aprotic solvents (e.g., DMSO, DMFA). The morpholine group enhances solubility in alcohols .

  • Thermal Stability: Cyclopropane’s ring strain (≈27 kcal/mol) may lower decomposition temperatures compared to unstrained analogs. Differential scanning calorimetry (DSC) data for similar compounds show melting points near 180–220°C .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include:

    • ν(C=O): 1680–1720 cm⁻¹ (carboxylic acid)

    • ν(N–H): 3300–3500 cm⁻¹ (morpholine protonation)

  • NMR Spectroscopy:

    • ¹H NMR: Cyclopropane protons as multiplet (δ 1.2–1.8 ppm); morpholine methylene as triplet (δ 3.6–3.8 ppm) .

    • ¹³C NMR: Carboxylic carbon at δ 170–180 ppm; cyclopropane carbons at δ 15–25 ppm .

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